(3S,4S)-4-Aminopiperidin-3-ol
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Overview
Description
(3S,4S)-4-Aminopiperidin-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an amino group attached to the third carbon atom. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the specific spatial arrangement of the atoms around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Aminopiperidin-3-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. Another method includes the use of asymmetric hydrogenation of a suitable precursor, which provides high enantioselectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to achieve the desired stereochemistry and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Aminopiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3S,4S)-4-Aminopiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Aminopiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction pathways. Its effects are mediated through binding to specific proteins and enzymes, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Aminopiperidin-3-ol: This compound has a different stereochemistry, leading to distinct biological and chemical properties.
(3R,4S)-4-Aminopiperidin-3-ol: Another stereoisomer with unique characteristics compared to (3S,4S)-4-Aminopiperidin-3-ol.
4-Aminopiperidine: Lacks the hydroxyl group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its chiral centers play a crucial role in its interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C5H12N2O |
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Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3S,4S)-4-aminopiperidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5-/m0/s1 |
InChI Key |
UVBKPWNFXFUDOU-WHFBIAKZSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1N)O |
Canonical SMILES |
C1CNCC(C1N)O |
Origin of Product |
United States |
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